molecular formula C13H12N4 B082229 7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 14052-84-7

7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B082229
CAS RN: 14052-84-7
M. Wt: 224.26 g/mol
InChI Key: MVGFGIPARVXFKB-UHFFFAOYSA-N
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Description

7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that has been studied for its potential use in medical applications . It is a part of a series of compounds that have been synthesized as potential inhibitors of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . This compound has also been studied for its potential as an antitubercular agent .


Synthesis Analysis

The synthesis of 7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives has been reported in several studies . For instance, a series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields .


Molecular Structure Analysis

The molecular structure of 7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core . The structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives have been studied, providing insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .


Chemical Reactions Analysis

The chemical reactions involving 7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine are primarily related to its synthesis and its interactions with target proteins. For instance, the synthesis process involves halogenation and other reactions . In terms of interactions, this compound is known to inhibit PKB through ATP-competitive mechanisms .

Scientific Research Applications

  • Synthesis and Docking Studies : A method was developed for synthesizing a derivative of 7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine, with docking studies carried out to understand its interactions (Bommeraa, Merugu, & Eppakayala, 2019).

  • Catalyzed Synthesis of Novel Derivatives : The use of 4-(N,N-Dimethylamino)pyridine (DMAP) as a catalyst was shown to be efficient for synthesizing new derivatives of 7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine, highlighting its potential in chemical synthesis (Khashi, Davoodnia, & Chamani, 2014).

  • Phosphorus Pentoxide in Organic Synthesis : A one-step synthesis method using phosphorus pentoxide for preparing substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines was described, indicating its utility in organic synthesis (Jørgensen, Girgis, & Pedersen, 1985).

  • Antitumor Antimitotic Agents : A novel series of compounds related to 7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine exhibited antimitotic and antitumor activities, including the ability to reverse tumor resistance to antimitotic agents (Gangjee, Yu, Copper, & Smith, 2007).

  • Antiviral Activity : Synthesized derivatives of 7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine showed higher antiviral activity against Newcastle disease virus compared to a structurally similar commercial drug, indicating its potential in antiviral research (Balaraman, Nayak, Subbiah, & Elango, 2018).

  • Anti-Inflammatory Activity : Some derivatives of pyrrolo[2,3-d]pyrimidine, including 7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine, showed significant anti-inflammatory activities in vivo, suggesting their potential use in anti-inflammatory treatments (Mohamed, Kamel, & Abd El-hameed, 2013).

Future Directions

The future directions for the study of 7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives include further development as multi-targeted kinase inhibitors with enhanced potency . Additionally, these compounds could be further optimized for improved pharmacokinetic properties and evaluated for their potential in the treatment of diseases such as cancer and tuberculosis .

properties

IUPAC Name

7-benzylpyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c14-12-11-6-7-17(13(11)16-9-15-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGFGIPARVXFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296012
Record name 7-benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine

CAS RN

14052-84-7
Record name NSC106911
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Klečka - 2016 - dspace.cuni.cz
Direct CH borylations of 7-deazapurines (7H-pyrrolo[2,3-d]pyrimidine) were developed at position 8 using B2pin2 and Ir catalysis. The obtained boronates were efficiently applied in the …
Number of citations: 0 dspace.cuni.cz
D Rong, K Zhou, W Fang, H Yang… - Journal of Medicinal …, 2022 - ACS Publications
PRMT5 is a major type II protein arginine methyltransferase and plays important roles in diverse cellular processes. Overexpression of PRMT5 is implicated in various types of cancer. …
Number of citations: 6 pubs.acs.org

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